1-Chloro-2-propanol
Description
Significance in Contemporary Chemical Synthesis and Biological Studies
1-Chloro-2-propanol (B90593) holds considerable importance in modern chemical synthesis. It is widely utilized as a chemical intermediate for manufacturing propylene (B89431) oxide. chemicalbook.com The synthesis of this compound can be achieved through methods such as the reaction of propylene with hypochlorous acid or the ring-opening of propylene oxide with hydrogen chloride. ontosight.ai
In the realm of biological studies, this compound is employed to investigate enzyme-catalyzed reactions and to study the metabolic pathways and effects of chlorinated compounds on living organisms. ontosight.ai Its chiral nature makes it a valuable tool for studying stereochemistry and enzyme-substrate interactions. Research has also explored its toxicological profile, with studies indicating potential genetic toxicity in vitro. nih.gov Furthermore, it has been used as a standard in the enzymatic synthesis of α,β-halohydrins from gaseous alkenes. chemicalbook.com
Stereochemical Considerations and Isomeric Forms in Research Contexts
This compound is a chiral molecule, meaning it exists in different stereoisomeric forms. chembk.comwikipedia.org This chirality is a critical aspect of its application in research, particularly in asymmetric synthesis and pharmaceutical development.
Enantiomers (S- and R-Configurations)
The two enantiomers of this compound are the (S)- and (R)-configurations. These are non-superimposable mirror images of each other. wikipedia.org
(S)-1-Chloro-2-propanol: This enantiomer is a key chiral building block in the synthesis of biologically active molecules and pharmaceuticals. ruifuchemical.com It can be synthesized from (S)-propylene oxide and is used as an intermediate in the production of agrochemicals and surfactants. In biological research, it is used to study enzyme-catalyzed reactions. ruifuchemical.com
(R)-1-Chloro-2-propanol: This enantiomer is also a crucial intermediate in asymmetric synthesis, leading to the production of enantiomerically pure compounds. It is used in the synthesis of active pharmaceutical ingredients (APIs) and for studying enzyme-catalyzed reactions. guidechem.com For instance, it can be synthesized from (R)-(-)-epichlorohydrin. oup.com The kinetic resolution of racemic mixtures is a common method to obtain optically pure (R)- and (S)-enantiomers.
The specific stereochemistry of these enantiomers significantly influences their biological activity and interactions with enzymes and receptors.
Racemic Mixtures (DL-Isomers)
A racemic mixture of this compound, denoted as (DL)-1-chloro-2-propanol, contains equal amounts of the (R)- and (S)-enantiomers. ontosight.ai This mixture is a colorless liquid and is often used as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals. ontosight.ai In biological studies, the racemic mixture is utilized to investigate metabolic pathways and the effects of chlorinated compounds. ontosight.ai The separation of these racemic mixtures into their individual enantiomers is often achieved through methods like chiral chromatography or enzymatic resolution. Studies have shown that some microorganisms can preferentially degrade one enantiomer over the other. For example, Rhodococcus sp. strain DTB has been observed to preferentially attack the (S)-configured ether-linked carbons in related compounds, leading to an enrichment of the (R)-enantiomer. oup.com
Positional Isomers and Their Distinct Research Implications
This compound has a positional isomer, 2-chloro-1-propanol. chemsrc.comnist.gov In this compound, the chlorine atom is on the first carbon and the hydroxyl group is on the second, while in 2-chloro-1-propanol, their positions are reversed. vaia.com These two isomers have the same molecular formula (C₃H₇ClO) but different structural formulas, leading to different chemical and physical properties. nist.govvaia.com
Both isomers are used as chemical intermediates in the manufacture of propylene oxide. chemsrc.com However, their distinct structures can lead to different reactivities and biological effects. For example, the synthesis of 2-chloro-1-propanol can be achieved from propylene oxide through a ring-opening reaction, with process conditions influencing the yield and selectivity. researchgate.net The conformational isomerism of both this compound and its bromo-analogue has been analyzed, revealing a prevalence of the gauche orientation in the gas phase and in solution. acs.orgresearchgate.net
Another related compound of interest in research is 3-chloro-1,2-propanediol, which is a known contaminant in some food products and has been the subject of toxicological studies. inchem.org It's important to distinguish between these different isomers and related compounds as they have unique properties and research applications.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇ClO | scbt.comlookchem.com |
| Molecular Weight | 94.54 g/mol | scbt.com |
| Appearance | Colorless liquid | ontosight.aiwikipedia.org |
| Odor | Mild, ether-like | |
| Boiling Point | 126.5 °C | |
| Density | ~1.115 g/cm³ (racemic mixture) | |
| Flash Point | 52 °C (closed cup) | |
| Solubility | Miscible with water | wikipedia.org |
Stereoisomer Information
| Isomer | CAS Number | Key Research Applications | Source |
| (S)-1-Chloro-2-propanol | 37493-16-6 | Chiral building block in synthesis of pharmaceuticals and agrochemicals; study of enzyme-catalyzed reactions. | ruifuchemical.com |
| (R)-1-Chloro-2-propanol | 19141-39-0 | Intermediate in asymmetric synthesis of APIs; study of enzyme-substrate interactions. | guidechem.com |
| (DL)-1-Chloro-2-propanol (Racemic) | 127-00-4 | Intermediate in organic synthesis; study of metabolic pathways of chlorinated compounds. | scbt.comontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
1-chloropropan-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3 | |
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InChI Key |
YYTSGNJTASLUOY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CCl)O | |
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Molecular Formula |
C3H7ClO | |
| Record name | 1-CHLORO-2-PROPANOL | |
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DSSTOX Substance ID |
DTXSID5020285 | |
| Record name | 1-Chloro-2-propanol | |
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Molecular Weight |
94.54 g/mol | |
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Physical Description |
1-chloro-2-propanol is a clear colorless to light amber liquid with a mild non residual odor. (NTP, 1992), Liquid, Colorless liquid with a faintly ethereal odor; [ACGIH] | |
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| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |
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Boiling Point |
259 to 261 °F at 760 mmHg (NTP, 1992), 126-127 °C | |
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Flash Point |
125 °F (NTP, 1992), 125 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN WATER, ALC, SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE | |
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Density |
1.115 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.115 @ 20 °C | |
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Vapor Density |
3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (air=1) | |
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Vapor Pressure |
4.9 mmHg at 68 °F (NTP, 1992), 4.9 [mmHg], 4.9 mm Hg @ 20 °C | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
127-00-4, 68081-94-7, 68187-16-6, 68187-18-8, 68187-19-9 | |
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| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |
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| Record name | 1-CHLORO-2-PROPANOL | |
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| Record name | 2-PROPANOL, 1-CHLORO- | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Stereoselective Synthesis Approaches
The demand for enantiomerically pure 1-chloro-2-propanol (B90593) has driven the development of sophisticated stereoselective synthetic routes. These methods are crucial for the production of chiral drugs and other specialized chemicals.
Enantioselective Synthesis via Chlorination of Chiral Epoxides
A primary method for producing enantiomerically pure this compound is through the acid-catalyzed ring-opening of chiral propylene (B89431) oxide. For instance, (R)-1-chloro-2-propanol can be synthesized from (S)-propylene oxide using hydrogen chloride (HCl). The reaction mechanism involves the protonation of the epoxide oxygen, which forms an oxonium ion intermediate. A subsequent nucleophilic attack by the chloride ion occurs at the less sterically hindered carbon atom, leading to an inversion of the stereochemical configuration.
Key factors that influence the stereochemistry of this reaction include the strength of the acid, the reaction temperature, and the solvent. Low temperatures, typically between 0 and 5°C, are favored to maintain kinetic control and enhance the enantiomeric excess.
In addition to traditional acid catalysis, metal-based catalytic systems have been explored. Chiral copper complexes, for example, can facilitate the enantioselective synthesis of this compound from propylene oxide. These catalysts coordinate to the epoxide, thereby directing the asymmetric attack of the chloride nucleophile.
Table 1: Comparison of Catalytic Systems for Enantioselective Chlorination of Propylene Oxide
| Catalytic System | Chiral Source | Yield of this compound | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Concentrated HCl | (S)-Propylene Oxide | 85% | 92% | |
| Cu(L-Asp)(1,2-bis(4-pyridyl)ethylene)0.5(H₂O)0.5(MeOH)0.5 | (S)-Propylene Oxide | 52% | 88% |
Asymmetric Reduction Strategies for Chiral Intermediates
Asymmetric reduction of prochiral ketones represents another powerful strategy for accessing chiral alcohols, which can serve as precursors to or be derived from this compound. These methods often employ either biocatalysts or chiral metal catalysts.
Enzymatic reductions using alcohol dehydrogenases (ADHs) have gained significant traction. pharmtech.com These enzymes facilitate the asymmetric reduction of a ketone by utilizing a nicotinamide (B372718) cofactor as a hydride source. pharmtech.com To make this process economically viable, in-situ cofactor recycling systems are essential. pharmtech.comnih.gov Lipases are also widely used for the kinetic resolution of racemic alcohols, offering an alternative biocatalytic route. pharmtech.commdpi.com
In parallel, catalytic asymmetric hydrogenation of prochiral ketones provides an efficient chemical route to enantiopure secondary alcohols. pharmtech.com Ruthenium complexes containing chiral diphosphine and diamine ligands are among the most effective catalysts for the hydrogenation of simple ketones. nih.gov These catalysts can operate under mild conditions and exhibit high activity and enantioselectivity. nih.gov For instance, ruthenium catalysts have been successfully used in the asymmetric hydrogenation of α-chloro ketones to produce optically active chlorohydrins. nih.gov
Industrial and Process Synthesis Research
The large-scale production of this compound is primarily centered around the reaction of propylene oxide with hydrogen chloride. Research in this area focuses on improving efficiency, sustainability, and catalyst performance.
Reaction of Propylene Oxide with Hydrogen Chloride Gas: Catalytic Studies
The industrial synthesis of this compound is often achieved through the reaction of propylene oxide with hydrogen chloride gas. This method is valued for its efficiency and high product yield. To enhance the sustainability of this process, research has focused on replacing traditional liquid acid catalysts, such as sulfuric acid, with solid acid catalysts. google.comgoogle.com
Cation exchange resins, like Zeo-karb, have been successfully employed as solid acid catalysts in a continuous flow system. This approach mitigates the formation of acidic waste and simplifies the downstream processing. google.comgoogle.com The use of such solid catalysts allows for better control over the reaction, leading to a reduction in byproducts. google.comgoogle.com
Table 2: Optimized Process Parameters for Continuous Flow Synthesis of this compound using a Solid Acid Catalyst
| Parameter | Optimal Range | Impact | Reference |
|---|---|---|---|
| Reactor Temperature | 0–5°C | 85% yield, 92% ee | |
| HCl Concentration | 10–12 M | 90% conversion | |
| Residence Time | 30–60 minutes | Minimizes byproducts |
Alternative Catalytic Systems in Large-Scale Production
The quest for more efficient and environmentally benign production methods has led to the investigation of various alternative catalytic systems. While much of the research on propylene epoxidation focuses on producing propylene oxide itself, some of the catalysts explored are relevant to chlorohydrin synthesis.
Catalysts such as titanium silicalite-1 (TS-1) have shown promise in the epoxidation of propylene, though they are noted to be expensive. mdpi.comproquest.com Other studies have investigated metal and metal oxide catalysts, including gold, silver, and copper, for propylene oxidation. mdpi.comproquest.com For the hydrochlorination step, phase transfer catalysts have been considered to enhance reaction efficiency in multiphase systems. acs.org The development of catalysts that can operate under mild conditions with high selectivity remains a key area of industrial research. mdpi.com A study on the gas-phase epoxidation of propylene highlighted a Cu-Ru catalyst supported on commercial silica (B1680970) and promoted with NaCl as being effective. metu.edu.tr
Fundamental Reaction Mechanism Elucidation
A thorough understanding of the reaction mechanism is critical for optimizing the synthesis of this compound. The acid-catalyzed ring-opening of epoxides, the cornerstone of this synthesis, exhibits mechanistic duality.
The reaction of an unsymmetrical epoxide, like propylene oxide, with an acid like HCl can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. openstax.org The reaction is initiated by the protonation of the epoxide oxygen. Following this, the nucleophile (chloride ion) attacks one of the two carbon atoms of the epoxide ring.
When both epoxide carbons are primary or secondary, the nucleophilic attack predominantly occurs at the less substituted carbon, which is consistent with an SN2-like mechanism. openstax.org This is the primary pathway for the reaction of 1,2-epoxypropane with HCl, yielding this compound as the major product. openstax.org However, if one of the carbon atoms is tertiary, the attack favors the more substituted carbon, indicating a greater degree of carbocation character at this position and thus an SN1-like character. openstax.org
Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to model the reaction pathways and predict the regioselectivity of the epoxide ring-opening. These computational methods help to refine the understanding of the transition states and intermediates involved in the formation of this compound.
Electrophilic Addition Mechanisms in Halohydrin Formation
The synthesis of this compound is commonly achieved through the electrophilic addition reaction involving an alkene, specifically propene, and a source of chlorine and a hydroxyl group. jove.comontosight.ai This class of reaction, known as halohydrin formation, proceeds via a well-established multi-step mechanism. fiveable.melibretexts.org The typical reagents used are hypochlorous acid (HOCl) or, more commonly, a mixture of chlorine (Cl₂) and water. libretexts.orgpdx.edu
The mechanism is initiated by the electrophilic attack of the pi (π) electrons from the propene double bond on the electrophilic chlorine atom. askfilo.comvedantu.comhoclshine.com This is the first and rate-determining step of the reaction. The interaction leads to the formation of a bridged, three-membered ring intermediate known as a cyclic chloronium ion. jove.compdx.edustackexchange.com In this intermediate, the positive charge is delocalized over the chlorine atom and the two carbon atoms of the original double bond.
Following the formation of the chloronium ion, a nucleophile attacks one of the two carbons in the ring. jove.compdx.edu In an aqueous environment, water acts as the nucleophile, attacking the ring in an SN2-like process. jove.com The regioselectivity of this step is governed by Markovnikov's rule, which dictates that the nucleophile will preferentially attack the more substituted carbon atom. pdx.edustackexchange.comdoubtnut.com The more substituted carbon in the cyclic chloronium ion intermediate bears a greater partial positive charge, making it more susceptible to nucleophilic attack. jove.compdx.eduyoutube.com This is because the transition state leading to the product is stabilized by the partial carbocation character at the more substituted position. jove.comstackexchange.com
For propene, the water molecule attacks the secondary carbon of the chloronium ion. stackexchange.com This ring-opening step occurs with anti-stereochemistry, meaning the nucleophile (water) adds to the opposite face of the ring relative to the chlorine atom. jove.comfiveable.me The attack results in a protonated halohydrin (an oxonium ion). The final step is a rapid deprotonation of the oxonium ion by a water molecule or another base present in the medium, yielding the neutral this compound product and a hydronium ion. jove.com
Surface Chemistry Investigations: Epoxide Formation from 1-Chloro-2-methyl-2-propanol (B146346) on Metal Surfaces
To investigate the fundamental mechanisms of epoxide formation, surface science studies often employ model compounds on well-defined single-crystal metal surfaces. The reaction of 1-chloro-2-methyl-2-propanol on oxygen-covered silver (Ag(110)) surfaces serves as a significant model system for understanding the synthesis of epoxides via a surface chlorohydrin reaction. researchgate.netalfa-chemical.com Research utilizing techniques such as temperature-programmed desorption (TPD) and synchrotron-based temperature-programmed X-ray photoelectron spectroscopy (TPXPS) has provided detailed insights into the reaction pathways. researchgate.netacs.orglookchem.com
Studies show that 1-chloro-2-methyl-2-propanol does not react on a clean Ag(110) surface but readily reacts on an oxygen-precovered surface to produce isobutylene (B52900) oxide. researchgate.net The initial step involves the abstraction of the alcoholic proton by an adsorbed oxygen atom, leading to the formation of a surface-bound chloro-tert-butoxy intermediate. researchgate.netresearchgate.net
The subsequent and critical step in the formation of the epoxide is the cleavage of the carbon-chlorine (C-Cl) bond within the adsorbed chloro-tert-butoxy intermediate. researchgate.netacs.org The dynamics of this C-Cl scission are profoundly influenced by the initial coverage of oxygen on the Ag(110) surface. researchgate.netacs.orgacs.orgresearchgate.net
At low oxygen pre-coverages (e.g., 0.1 monolayer), the cleavage of the C-Cl bond commences at approximately 200 K. researchgate.netresearchgate.netacs.org This is followed by the desorption of the product, isobutylene oxide (IBO), which shows a peak desorption temperature of around 235 K. researchgate.netacs.orgacs.org
| Oxygen Pre-coverage (Monolayer) | C-Cl Scission Onset Temperature (K) | Isobutylene Oxide (IBO) Peak Desorption Temperature (K) |
|---|---|---|
| Low (~0.1 ML) | ~200 K | ~235 K |
| High (~0.3 ML) | ~250 K | ~315 K |
The mechanism for epoxide formation from the chloro-tert-butoxy intermediate is believed to proceed through the formation of a key surface intermediate: an oxametallacycle. researchgate.netresearchgate.net An oxametallacycle is a cyclic species that incorporates one or more metal atoms from the catalyst surface into its ring structure. researchgate.netcapes.gov.br The formation of such intermediates has been demonstrated through a combination of surface science experiments and Density Functional Theory (DFT) calculations. osti.govnih.gov
In the reaction of 1-chloro-2-methyl-2-propanol on Ag(110), it is proposed that the chloro-tert-butoxy intermediate undergoes an internal rearrangement involving the loss of the chlorine atom and the formation of a bond between the carbon skeleton and the silver surface, creating the oxametallacycle. researchgate.net This intermediate then undergoes a ring-closure reaction to form the final isobutylene oxide product, which subsequently desorbs from the surface. researchgate.netosti.gov
DFT studies have explored the structure and stability of these oxametallacycle intermediates on Ag(110). capes.gov.br These calculations suggest that two primary types of structures can form: an OME structure, which contains a single silver atom in the ring, and an OMME structure, which incorporates a silver dimer. capes.gov.br Although the OMME-type intermediate may be more thermodynamically stable, calculations indicate that the OME structure is more likely to be the key intermediate along the reaction coordinate for olefin epoxidation. capes.gov.br The study of stable oxametallacycles formed from the ring-opening of epoxides on silver surfaces further supports their role as crucial intermediates in the catalytic epoxidation process. nih.gov
Chemical Transformations and Derivatization Research
Oxidation Pathways and Product Characterization
The oxidation of the secondary alcohol group in 1-chloro-2-propanol (B90593) leads to the formation of a ketone. This transformation typically yields 1-chloro-2-propanone. The reaction proceeds through a two-electron mechanism, resulting in a ketone intermediate that is stabilized by the electron-withdrawing effect of the adjacent chlorine atom.
Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and chromium trioxide. The choice of the oxidizing agent and reaction conditions can be critical to achieving high yields and minimizing side reactions. For instance, the oxidation of (S)-1-chloro-2-propanol to (S)-1-chloro-2-propanone is a key step in certain synthetic pathways.
The characterization of the resulting product, 1-chloro-2-propanone, is typically performed using standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm its molecular weight and structure.
Nucleophilic Substitution Reactions: Mechanistic and Synthetic Utility
This compound readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. The mechanism of these reactions is often SN2, involving a backside attack by the nucleophile. While the methyl group can introduce some steric hindrance, the reaction is feasible with small, strong nucleophiles.
This reactivity is of significant synthetic utility, allowing for the introduction of various functional groups. For example, reaction with hydroxide (B78521) ions can lead to the formation of propylene (B89431) oxide through an intramolecular SN2 reaction. Other nucleophiles like amines, cyanides, and alkoxides can also be employed to generate a diverse array of substituted propanols. google.com
The table below summarizes some key nucleophilic substitution reactions of this compound:
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide | Propylene oxide |
| Cyanide | Potassium Cyanide | 1-cyano-2-propanol |
| Amine | Dimethylamine | 3-(dimethylamino)-1-chloro-2-propanol google.com |
Reduction Pathways and Novel Alcohol Derivative Synthesis
The reduction of this compound can proceed via two main pathways: reduction of the carbon-chlorine bond or reduction of the hydroxyl group (deoxygenation).
Hydrogenolysis of the C-Cl bond, often carried out with a reducing agent like lithium aluminum hydride or sodium borohydride, can produce propan-2-ol. This reaction proceeds via a Langmuir-Hinshelwood mechanism on palladium surfaces, with the dissociation of H₂ being the rate-limiting step.
The deoxygenation of alcohols is a more complex process that typically involves a two-step procedure, such as elimination followed by hydrogenation of the resulting alkene. uni-regensburg.de Catalytic methods for the direct deoxygenation of alcohols are also an area of active research. uni-regensburg.de These reactions can lead to the synthesis of novel alcohol derivatives by selectively removing the hydroxyl group while potentially retaining or modifying other parts of the molecule.
Functional Group Interconversions for Complex Molecule Construction
Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to build more complex molecular structures. solubilityofthings.com this compound serves as an excellent starting material for such transformations due to its bifunctional nature.
The hydroxyl group can be converted into other functional groups. For example, it can be transformed into a good leaving group, such as a tosylate, which facilitates subsequent nucleophilic substitution reactions. libretexts.org This allows for a wider range of nucleophiles to be introduced at that position.
The interplay between the chloro and hydroxyl groups allows for sequential reactions to construct more elaborate molecules. For instance, the initial nucleophilic substitution at the chlorine-bearing carbon can be followed by a reaction at the hydroxyl group, or vice versa. This strategic manipulation of functional groups is crucial in the multi-step synthesis of complex organic compounds, including pharmaceuticals and other biologically active molecules.
Biological Transformations and Metabolic Research
In Vivo Metabolic Pathways: Identification of Metabolites and Excretion Routes
The metabolism of 1-chloro-2-propanol (B90593) in vivo primarily proceeds through two major routes: excretion in urine and exhalation as carbon dioxide, which together account for approximately 80% of the total administered dose in rats. ebi.ac.ukymparisto.fi Less than 1% of the compound is found unmetabolized in tissues or urine. ebi.ac.uk The elimination half-times for both urinary excretion and exhalation as CO2 are between 3 and 7 hours, with no significant influence from the exposure concentration. ebi.ac.uk Tissues such as the kidneys, liver, trachea, and nasal turbinates show high concentrations of this compound equivalents shortly after exposure. ebi.ac.uk The elimination from these tissues is biphasic, with a rapid phase (half-time of 1 to 3 hours) and a slower phase (half-time of 40 to 80 hours). ebi.ac.uk
Carbon Flow Analysis to CO2
Studies involving radiolabeled this compound have demonstrated that a significant portion of the compound is metabolized to carbon dioxide (CO2) and subsequently exhaled. ebi.ac.uk This metabolic pathway has been observed for both carbon-2 and carbon-3 of the propanol (B110389) backbone. ebi.ac.uk In rats, approximately 30% of an administered dose of 3-chloro-1,2-propanediol, a related compound, was exhaled as 14CO2 within 24 hours, indicating that the carbon skeleton is readily broken down. inchem.org
Conjugation Reactions: Cysteine Conjugates and Mercapturic Acid Formation
A major detoxification pathway for this compound involves conjugation with glutathione (B108866) (GSH), an endogenous tripeptide. nih.gov This reaction, which can be spontaneous or catalyzed by glutathione S-transferases, leads to the formation of a glutathione S-conjugate. nih.gov This conjugate is then enzymatically processed through the removal of glutamyl and glycine (B1666218) residues to form a cysteine conjugate. nih.gov Subsequent N-acetylation of the cysteine conjugate results in the formation of a mercapturic acid, which is a toxicant-specific metabolite that can be excreted in the urine. ebi.ac.uknih.gov
The primary metabolites identified in the urine and tissues (liver, kidney, and lung) of rats exposed to this compound are N-acetyl-S-(hydroxypropyl)cysteine and S-(2-hydroxypropyl)-cysteine. ebi.ac.uk Other minor metabolites that have been detected include beta-chlorolactate and N-acetyl-S-(2,3-dihydroxypropyl)cysteine. ymparisto.fi The formation of these mercapturic acids provides a non-invasive method to study the upstream metabolic activation of the toxicant. nih.gov
Enzyme-Catalyzed Biotransformations
Substrate Specificity in Lipase-Mediated Reactions
Lipases, a class of hydrolase enzymes, have demonstrated utility in the biotransformation of this compound and its derivatives. researchgate.netmdpi.com These enzymes exhibit broad substrate specificity, enabling them to catalyze reactions on a variety of compounds. mdpi.com For instance, a lipase (B570770) from the yeast Candida cylindracea has been used for the stereoselective transesterification of racemic this compound. researchgate.net Lipases are known to act at the interface of oil and water, which is a key characteristic differentiating them from esterases that function in homogenous aqueous environments. tue.nl The substrate specificity of lipases can be influenced by the reaction medium, with organic solvents sometimes altering their catalytic activity and even reversing their enantioselectivity. acs.org
Enantioselective Biocatalysis for Kinetic Resolution
Enantioselective biocatalysis is a valuable technique for the kinetic resolution of racemic mixtures, including this compound and its derivatives, to produce optically pure compounds. rsc.orgrsc.org This process relies on the ability of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. nih.gov
For example, Pseudomonas fluorescens lipase (PFL) has been effectively used for the kinetic resolution of a racemic intermediate of metoprolol, which is structurally related to this compound. rsc.orgrsc.org PFL selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. rsc.orgrsc.org The efficiency of this resolution is influenced by various factors, including temperature, enzyme concentration, and substrate concentration. rsc.orgrsc.org Molecular docking studies have suggested that the enantiopreference of PFL is due to a strong hydrogen bond interaction between the hydroxyl group of the (R)-enantiomer and a key amino acid residue (Arg54) in the enzyme's active site. rsc.org
The enantiomeric ratio (E) is a key parameter used to quantify the enantioselectivity of these enzymatic resolutions. nih.gov Different lipases from various sources, such as Candida rugosa, have also been screened and optimized for the kinetic resolution of similar compounds, demonstrating the broad applicability of this biocatalytic approach. rsc.orgmdpi.com
Microbial Degradation Pathways and Mechanisms
Microorganisms play a crucial role in the environmental degradation of this compound. Several bacterial strains have been identified that can utilize this compound as a carbon and energy source.
Rhodococcus species, for instance, are capable of degrading this compound. researchgate.net The degradation pathway in Rhodococcus sp. strain DTB involves an initial scission of the ether bond in related compounds, leading to the formation of this compound and chloroacetone (B47974) as intermediates. researchgate.net This particular strain shows a preferential attack on the (S)-configured ether-linked carbons. researchgate.netoup.com
Xanthobacter strain Py2 can also degrade epichlorohydrin (B41342), a related epoxide, to this compound via the reduction of an intermediate, chloroacetone, by an alcohol dehydrogenase. asm.org The degradation of this compound by this strain proceeds further, although the exact subsequent steps have not been fully elucidated in the provided text.
The microbial degradation of this compound is an important process for its removal from the environment. The efficiency of this degradation can depend on the specific microbial consortia present and the prevailing environmental conditions, such as redox potential.
Bacterial Metabolism of Chloropropanols and Ethers
The biodegradation of this compound and related compounds has been observed in various bacterial species, which utilize these substances as a source of carbon and energy. A notable example is Rhodococcus sp. strain DTB, which is capable of growing on bis(1-chloro-2-propyl) ether (BCPE). nih.govscience.gov The metabolic process for BCPE begins with the scission of the ether bond, which is then followed by the dehalogenation of the resulting chlorinated C3-compounds. nih.gov During the degradation of BCPE by Rhodococcus sp. strain DTB, this compound is formed as a key intermediate. nih.gov This bacterium demonstrates a preferential attack on the (S)-configured ether-linked carbons of BCPE. oup.com
Similarly, Arthrobacter sp. strain AD2 can utilize haloalcohols like this compound. nih.gov This strain, along with others such as Agrobacterium radiobacter strain AD1 and Corynebacterium sp. strain N-1074, has been shown to degrade various chloropropanols. ethz.ch The ability of these microorganisms to metabolize such compounds highlights diverse bacterial strategies for breaking down halogenated aliphatic compounds in the environment. For instance, while Arthrobacter sp. strain AD2 can dechlorinate 1,3-dichloro-2-propanol (B29581) and 3-chloro-1,2-propanediol, it lacks epoxide hydrolase activity, preventing it from using these as a sole carbon source. ethz.ch In contrast, Agrobacterium radiobacter AD1 can use them as a sole carbon source.
The table below summarizes the key bacterial strains involved in the metabolism of this compound and related ethers.
| Bacterial Strain | Substrate(s) | Key Metabolic Action | Reference |
| Rhodococcus sp. strain DTB | bis(1-chloro-2-propyl) ether (BCPE) | Ether bond scission followed by dehalogenation; forms this compound as an intermediate. | nih.govscience.gov |
| Arthrobacter sp. strain AD2 | This compound, 1,3-dichloro-2-propanol, 3-chloro-1,2-propanediol | Dehalogenates vicinal haloalcohols to corresponding epoxides. | nih.govkent.ac.uk |
| Agrobacterium radiobacter strain AD1 | 1,3-dichloro-2-propanol, Epichlorohydrin | Utilizes compounds as a sole carbon source. | |
| Xanthobacter strain Py2 | Chloroacetone | Reduces chloroacetone to this compound. | asm.org |
| Corynebacterium sp. strain N-1074 | 1,3-dichloro-2-propanol | Degrades via two distinct pathways catalyzed by isoenzymes. | ethz.ch |
Identification of Intermediate Degradation Products (e.g., Chloroacetone)
During the microbial breakdown of chloropropanols and their ethers, several intermediate compounds are formed before complete mineralization. In the degradation of bis(1-chloro-2-propyl) ether (BCPE) by Rhodococcus sp. strain DTB, both this compound and chloroacetone have been identified as transient intermediates. nih.govscience.govoup.com The detection of these compounds suggests a stepwise degradation pathway where the initial ether is cleaved to form this compound, which is subsequently oxidized to chloroacetone. nih.govoup.com
The degradation of racemic this compound by resting cells of Rhodococcus sp. strain DTB also showed the marginal formation of chloroacetone, indicating that the oxidation of both enantiomers of this compound to chloroacetone occurs at similar rates. oup.com In studies with Xanthobacter strain Py2, chloroacetone was identified as a degradation product of epichlorohydrin. asm.org This strain is also capable of reducing chloroacetone back to this compound through the action of an alcohol dehydrogenase. asm.org
The enzyme from Arthrobacter sp. strain AD2, a haloalcohol dehalogenase, is also active towards chloroacetone, converting it alongside its primary haloalcohol substrates. nih.govkent.ac.uk This indicates that chloroacetone is a common intermediate in multiple bacterial degradation pathways for chlorinated propanols.
The following table lists the identified intermediate products in the degradation pathways of this compound and related compounds.
| Original Compound | Bacterial Strain | Intermediate Product(s) | Reference |
| bis(1-chloro-2-propyl) ether | Rhodococcus sp. strain DTB | This compound, Chloroacetone | nih.govscience.govoup.com |
| This compound | Rhodococcus sp. strain DTB | Chloroacetone | oup.com |
| Epichlorohydrin | Xanthobacter strain Py2 | Chloroacetone | asm.org |
| 1,3-dichloro-2-propanol | Corynebacterium sp. strain N-1074 | Epichlorohydrin | ethz.ch |
Enzymatic Systems Involved in Microbial Dechlorination
The key step in the microbial metabolism of this compound is the cleavage of the carbon-halogen bond, a reaction catalyzed by a class of enzymes known as dehalogenases. Specifically, haloalcohol dehalogenases (also called halohydrin hydrogen-halide lyases) are crucial. nih.govethz.ch These enzymes catalyze the intramolecular displacement of the halogen by a neighboring hydroxyl group, resulting in the formation of an epoxide, a halide ion, and a proton. asm.org
An inducible haloalcohol dehalogenase has been purified and characterized from Arthrobacter sp. strain AD2. nih.gov This enzyme is capable of converting this compound, along with other haloalcohols like 1,3-dichloro-2-propanol and 3-chloro-1,2-propanediol, into their corresponding epoxides. nih.govkent.ac.uk The enzyme from Arthrobacter sp. AD2 is a dimeric protein with a subunit molecular mass of 29 kDa. nih.gov It exhibits optimal activity at a pH of about 8.5 and a temperature of 50°C. nih.gov
Similarly, Arthrobacter erithii H10a possesses two distinct haloalcohol dehalogenases, DehA and DehC. nih.gov These enzymes show different substrate specificities. Haloalcohol dehalogenases typically utilize a conserved Ser-Tyr-Arg catalytic triad (B1167595) to deprotonate the alcohol's oxygen, which then attacks the carbon atom bonded to the halogen. researchgate.net
The table below provides details on the enzymatic systems involved in the dechlorination of this compound and related haloalcohols.
| Enzyme | Source Organism | Substrates | Catalytic Action | Reference |
| Haloalcohol dehalogenase | Arthrobacter sp. strain AD2 | This compound, 1,3-dichloro-2-propanol, 3-chloro-1,2-propanediol, Chloroacetone | Converts vicinal haloalcohols to epoxides. | nih.govkent.ac.uk |
| Haloalcohol dehalogenase (DehA and DehC) | Arthrobacter erithii H10a | Vicinal halohydrins (e.g., 1,3-dichloro-2-propanol, 3-chloro-1,2-propanediol) | Dehalogenation of vicinal halohydrins. | nih.gov |
| Haloalcohol hydrogen-halide-lyase (HHHL) A & B | Corynebacterium sp. strain N-1074 | 1,3-dichloro-2-propanol | Non-stereospecific dechlorination. | ethz.ch |
| Haloalcohol dehalogenase (HheC) | Agrobacterium radiobacter AD1 | Haloalcohols | Enantioselective dehalogenation. | researchgate.net |
| Flavin-dependent enzyme | Rhodococcus sp. strain DTB | bis(1-chloro-2-propyl) ether | Catalyzes the initial scission of the ether bond. | nih.gov |
Toxicological Research: Mechanistic Insights at Molecular and Cellular Levels
Genotoxicity and Mutagenicity Studies: In Vitro and In Vivo Discrepancies
Bacterial Reverse Mutation Assays
Bacterial reverse mutation assays, commonly known as Ames tests, have been extensively used to evaluate the mutagenic potential of 1-chloro-2-propanol (B90593). The results from these assays have shown some variability. For instance, the compound was found to be weakly mutagenic in the Salmonella typhimurium strain TA100, but this effect was only observed in the presence of metabolic activation enzymes from hamster or rat liver (S9). scbt.com Conversely, it tested positive in the TA1535 strain both with and without the S9 mixture. scbt.comregulations.gov No mutagenic activity was detected in other S. typhimurium strains like TA97, TA98, and TA1537. nih.gov In another bacterial system, using Escherichia coli, this compound demonstrated positive activity in a DNA damage assay. regulations.gov However, some studies have reported negative results in certain bacterial strains. researchgate.net
Table 1: Summary of Bacterial Reverse Mutation Assay Results for this compound
| Test System | Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
|---|---|---|---|---|
| Salmonella typhimurium | TA100 | With | Weakly Mutagenic | scbt.com |
| Salmonella typhimurium | TA1535 | With and Without | Mutagenic | scbt.comregulations.gov |
| Salmonella typhimurium | TA97, TA98, TA1537 | Not specified | Non-mutagenic | nih.gov |
| Escherichia coli | Not specified | Not specified | Positive for DNA damage | regulations.gov |
| Salmonella typhimurium | Base-specific new strains | Not specified | Non-mutagenic | researchgate.net |
Mammalian Cell Cytogenetic Assays
In vitro studies using mammalian cells have consistently shown that this compound can induce chromosomal damage. In cytogenetic tests with Chinese hamster ovary (CHO) cells, the compound led to high levels of both sister chromatid exchanges and chromosomal aberrations, irrespective of the presence of metabolic activation. scbt.comregulations.govnih.gov Positive results for genotoxicity were also observed in L5178Y mouse lymphoma cells, again, both with and without S9 activation. regulations.gov
Despite the clear evidence of clastogenic (chromosome-breaking) potential in vitro, this effect is not mirrored in in vivo studies. scbt.comindustrialchemicals.gov.au For example, a mouse micronucleus test, which assesses chromosomal damage in a living animal, yielded negative results when this compound was administered orally in drinking water. regulations.gov Similarly, a cytogenetic assay in rats did not show an increase in chromosomal aberrations after oral administration of the compound. industrialchemicals.gov.au This discrepancy suggests that the in vivo environment possesses mechanisms to detoxify the compound or prevent it from reaching the target cells in a form or concentration that can cause chromosomal damage.
Interactions with Cellular Components and Biochemical Systems
This compound can interact with various cellular components and interfere with biochemical pathways, primarily through its role as a substrate for certain enzymes and its potential to perturb metabolic processes.
Substrate Role in Enzymatic Systems
This compound can act as a substrate for several types of enzymes. For instance, it is a substrate for haloalcohol dehalogenases, which are bacterial enzymes that catalyze the cleavage of the carbon-halogen bond to form an epoxide. researchgate.net In some biological systems, it can be a substrate for enzymes like lipases, which are involved in the metabolism of fats. The compound's chiral nature makes it a useful tool in studying the stereochemistry and substrate specificity of enzyme-catalyzed reactions. Research has also shown that certain bacteria, such as Rhodococcus sp., can degrade this compound, indicating enzymatic processes are involved in its breakdown. oup.comnih.gov
Perturbations of Metabolic Pathways
The metabolism of this compound can lead to the formation of other compounds that can, in turn, affect metabolic pathways. While detailed studies on the specific metabolic perturbations caused by this compound are limited, it is known that its metabolism can involve oxidation and reduction reactions. In some degradation pathways, chloroacetone (B47974) is formed as an intermediate. nih.gov The introduction of such reactive intermediates could potentially disrupt normal cellular metabolism. Furthermore, limited data suggests that chloropropanols can be conjugated with glucuronic acid or glutathione (B108866) for excretion, a process that is part of the body's detoxification pathways. fao.org
Environmental Behavior and Degradation Research
Occurrence as Byproducts in Environmental Matrices (e.g., Water Treatment, Industrial Waste)
1-Chloro-2-propanol (B90593), a member of the chlorohydrin family of organic compounds, is not known to occur naturally. nih.gov Its presence in the environment is primarily a result of industrial activities and water treatment processes. It is manufactured through the reaction of propylene (B89431) with hypochlorous acid, a process that also yields its isomer, 2-chloro-1-propanol. nih.gov
A significant source of environmental release is its role as a chemical intermediate in the production of propylene oxide, a precursor for manufacturing polyurethane polyols and propylene glycol. nih.gov Furthermore, this compound can be generated from the hydrolysis of epichlorohydrin (B41342), a widely used industrial chemical. nih.gov Consequently, industrial wastes containing epichlorohydrin are a major pathway for its release into the environment. nih.gov Research has identified this compound in various industrial effluents, including those from pulp mills and spent kraft paper bleaching liquors. nih.gov It has also been detected in the leachate from municipal waste landfills. nih.gov
The use of certain agricultural fumigants can also lead to the formation of this compound. When propylene oxide is used as a postharvest fumigant, it can react with chloride ions present in the commodities, resulting in the formation of propylene chlorohydrin, a mixture containing this compound. regulations.gov Additionally, it has been identified as a component in commercial flame retardant formulations, such as tris(1-chloro-2-propyl) phosphate (B84403) (TCPP). oecd.orgepa.gov
In the context of water treatment, this compound is recognized as a potential disinfection byproduct (DBP). epa.gov Disinfection processes, particularly those involving chlorine, can lead to the formation of a wide array of halogenated organic compounds when the disinfectant reacts with natural organic matter present in the water. researchgate.netwho.int While not as commonly monitored as trihalomethanes or haloacetic acids, chloropropanols like this compound are part of the broader group of over 600 identified DBPs. epa.gov
Pathways of Environmental Degradation and Transformation
The environmental fate of this compound is governed by several physical, chemical, and biological processes that lead to its degradation and transformation.
Abiotic Degradation: In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately five days, indicating it does not persist indefinitely in the air. nih.gov
Hydrolysis is another significant abiotic degradation pathway. The chlorine atom in this compound is labile, meaning it can be readily cleaved. nih.gov The compound can undergo dehydrohalogenation to form an intermediate epoxide (propylene oxide), which subsequently hydrolyzes to form glycols like 1,2-propanediol. nih.gov It is also formed as a product of the hydrolysis of other chlorinated compounds, such as 1,2-dichloropropane. europa.eu
Biodegradation: Microbial activity plays a crucial role in the breakdown of this compound in soil and water. Several bacterial strains have been identified that can metabolize this compound.
Rhodococcus species: Strains of Rhodococcus have been shown to degrade this compound. For instance, Rhodococcus sp. strain DTB can utilize bis(1-chloro-2-propyl) ether as a carbon and energy source, breaking it down into intermediates including this compound and chloroacetone (B47974). nih.govoup.com The degradation mechanism involves the initial scission of the ether bond followed by the dehalogenation of the resulting chlorinated compounds. nih.gov
Agrobacterium radiobacter: Strain AD1 of this bacterium can use related compounds like 1,3-dichloro-2-propanol (B29581) as a sole carbon source. The degradation pathway involves the formation of epichlorohydrin.
Pseudomonas species: While research has often focused on related compounds, bacteria like Pseudomonas putida have demonstrated the ability to biodegrade 1,3-dichloro-2-propanol, highlighting the potential of this genus for bioremediation of chloropropanols. fkit.hr
These biodegradation pathways typically involve initial dehalogenation or oxidation steps. For example, some bacteria employ haloalkane dehalogenases to cleave the carbon-chlorine bond, a critical step in detoxifying the compound and making the carbon backbone available for cellular metabolism. asm.org The subsequent intermediates, such as chloroacetone or 1,2-propanediol, are then channeled into central metabolic pathways like the citric acid cycle. nih.gov The efficiency of biodegradation can depend on environmental conditions such as the presence of other organic matter and redox potential.
Research on Mitigating Environmental Impact and Developing Greener Alternatives
Concerns over the environmental and health impacts of chlorinated solvents like this compound have spurred research into mitigation strategies and the development of "green" alternatives. researchgate.net This research aligns with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov
Mitigation and Remediation: For existing contamination, bioremediation strategies are being explored. The identification of microbial strains like Rhodococcus and Pseudomonas that can degrade chloropropanols offers a potential avenue for cleaning up contaminated sites. fkit.hr These approaches aim to harness natural biological processes to convert toxic chemicals into harmless substances such as water, carbon dioxide, and chloride ions. nih.gov
Development of Greener Alternatives: A primary focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. nih.govresearchgate.net
Alternative Solvents: Research is ongoing to identify and validate "green solvents" that have a better environmental, health, and safety profile. researchgate.net Examples include dibasic esters, such as dimethyl adipate, which are considered green chemicals due to their low toxicity, high stability, and biodegradability, and are potential replacements for chlorocarbons. researchgate.net Water itself is promoted as the ultimate green solvent, and the use of biocatalysis in aqueous media is a growing trend in the chemical industry. nih.gov
Alternative Feedstocks: There is a significant push to replace petroleum-based feedstocks with renewable resources. researchgate.net Glycerol (B35011), a co-product of biodiesel production, is being investigated as a renewable C3 platform chemical. mdpi.com Processes are being developed to convert glycerol into chemicals like 1,3-dichloro-2-propanol, which could potentially create a more sustainable route to products like epichlorohydrin compared to traditional propylene-based methods. mdpi.com
Greener Synthesis Processes: Innovation in chemical synthesis aims to reduce waste and avoid harsh reagents. For instance, in the production of related chlorohydrins, traditional methods using strong acids like sulfuric acid are being replaced by processes that use solid, recyclable catalysts. This approach minimizes the generation of acidic waste and aligns with green chemistry principles. The development of integrated processes, such as the metal-free synthesis of valuable chemicals from glycerol-derived 1,3-dichloro-2-propanol and captured CO2, represents another advanced strategy. mdpi.com
These research efforts collectively aim to reduce the industrial reliance on and environmental footprint of compounds like this compound, fostering a more sustainable chemical industry. researchgate.netresearchgate.net
Advanced Analytical Techniques in 1 Chloro 2 Propanol Research
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring (e.g., FT-IR, XPS)
Spectroscopic techniques are fundamental tools for identifying the molecular structure of 1-chloro-2-propanol (B90593) and for monitoring its transformation during chemical reactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in this compound. The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. For instance, the O-H stretching vibration of the hydroxyl group and the C-Cl stretching vibration of the chloromethyl group provide key identifying features. nih.gov In-situ FT-IR spectroscopy can be a powerful tool for kinetic studies of reactions involving alcohols, by monitoring the disappearance of reactant absorptions and the appearance of product bands. researchgate.net For example, in the study of 2-propanol decomposition on mixed oxides, FT-IR was used to monitor the adsorption of the alcohol and its subsequent oxidation to acetone. acs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. In the context of this compound research, XPS can be used to study the interaction of the molecule with surfaces, such as catalysts. ncl.edu.tw For example, studies on the reaction of 1-chloro-2-methyl-2-propanol (B146346) on silver surfaces have used XPS to track the cleavage of the C-Cl bond and the formation of intermediates. researchgate.netresearchgate.net By analyzing the binding energies of the C 1s and Cl 2p core levels, researchers can follow the chemical transformations occurring at the surface. researchgate.netresearchgate.net Synchrotron-based XPS offers enhanced surface sensitivity, which is critical for observing processes like chlorine diffusion into the subsurface. researchgate.net
Below is a table summarizing the application of these spectroscopic methods in the study of related chlorohydrins.
| Spectroscopic Technique | Application in Chlorohydrin Research | Information Obtained | Example Findings |
| FT-IR | Structural identification and reaction monitoring. researchgate.netacs.org | Identification of functional groups (e.g., O-H, C-Cl) and tracking changes in their concentrations over time. nih.govresearchgate.net | Monitored the dissociative adsorption of 2-propanol on oxide surfaces and its subsequent oxidation. acs.org |
| XPS | Surface reaction analysis. ncl.edu.twresearchgate.net | Elemental composition and chemical state of atoms on a surface. researchgate.netresearchgate.net | Tracked C-Cl bond scission in 1-chloro-2-methyl-2-propanol on a silver surface, identifying chloro-tert-butoxy intermediates. researchgate.net |
Chromatographic and Mass Spectrometric Approaches for Isomer and Metabolite Analysis (e.g., GC-FID, GC/EI-MS)
Chromatographic techniques coupled with mass spectrometry are indispensable for separating and identifying this compound from complex mixtures, including its isomers and metabolites.
Gas Chromatography (GC) is a primary method for separating volatile compounds like this compound. When coupled with a Flame Ionization Detector (GC-FID) , it allows for the quantification of the compound. oup.com For the analysis of its enantiomers (isomers that are mirror images of each other), chiral GC columns are necessary. oup.com However, the enantiomers of this compound may require derivatization, for example, with trifluoroacetic acid anhydride (B1165640) (TFAA), to achieve separation on certain chiral columns. oup.com
Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EI-MS) provides definitive identification of separated compounds. The mass spectrometer fragments the molecules eluting from the GC column, producing a unique mass spectrum that serves as a molecular fingerprint. oup.comnih.gov This technique is crucial for identifying this compound and its metabolites, such as chloroacetone (B47974), in biological or environmental samples. oup.com For instance, GC/EI-MS has been used to identify this compound as a metabolite during the biodegradation of bis-(1-chloro-2-propyl) ether. oup.com
The following table details the use of these chromatographic and mass spectrometric methods.
| Analytical Technique | Application | Key Features | Example Findings |
| GC-FID | Quantification of this compound and its isomers. oup.com | Sensitive to hydrocarbons, provides quantitative data based on peak area. oup.com | Used for concentration determination of this compound during biodegradation studies. oup.com |
| GC/EI-MS | Identification of this compound, its isomers, and metabolites. oup.comnih.gov | Provides structural information through mass spectral fragmentation patterns. oup.com | Confirmed the identity of this compound and chloroacetone as metabolites in microbial degradation pathways. oup.com |
| Chiral GC/EI-MS | Separation and identification of enantiomers. oup.com | Utilizes a chiral stationary phase to separate stereoisomers. oup.com | Required derivatization with TFAA to separate the enantiomers of this compound. oup.com |
Computational Chemistry Approaches for Mechanistic Understanding (e.g., DFT, NBO Analysis)
Computational chemistry provides powerful tools to investigate the reaction mechanisms, conformational preferences, and electronic properties of this compound at a molecular level.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. researchgate.net DFT calculations can be employed to investigate reaction pathways and determine the activation barriers for different mechanisms. For example, DFT studies on the reaction of propylene (B89431) oxide with HCl have been used to explain the preferential formation of this compound over its isomer, 2-chloro-1-propanol, by comparing the activation energies of the different reaction pathways. These calculations can reveal that the transition state leading to this compound is lower in energy, thus favoring its formation.
Natural Bond Orbital (NBO) Analysis is a technique used to analyze the results of a DFT calculation in terms of localized chemical bonds and lone pairs, providing a more intuitive chemical picture. researchgate.netuni-muenchen.de NBO analysis can be used to understand intramolecular interactions, such as hydrogen bonding, which can influence the conformational preferences of this compound. researchgate.net By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO analysis can quantify the strength of these interactions. researchgate.net This has been applied to study the conformational isomerism of this compound, where conformers with a gauche orientation of the Cl-C-C-O fragment are found to be more stable due to hyperconjugative interactions. researchgate.net
The table below summarizes these computational approaches.
| Computational Method | Application | Information Provided | Example Findings |
| DFT | Mechanistic studies and determination of reaction pathways. researchgate.net | Geometries of reactants, transition states, and products; reaction energies and activation barriers. | Revealed that the formation of this compound from propylene oxide and HCl is kinetically favored over the formation of its isomer. |
| NBO Analysis | Analysis of intramolecular interactions and bonding. researchgate.netresearchgate.net | Localized Lewis structures, atomic charges, and the strength of donor-acceptor orbital interactions. uni-muenchen.de | Helped to rationalize the prevalence of the gauche conformer of this compound by identifying stabilizing hyperconjugative interactions. researchgate.net |
Applications in Advanced Chemical Synthesis and Materials Science
Role as Chiral Building Block in Asymmetric Synthesis
The chirality of 1-chloro-2-propanol (B90593) makes its enantiomerically pure forms, (R)-1-chloro-2-propanol and (S)-1-chloro-2-propanol, highly sought-after as chiral building blocks in asymmetric synthesis. guidechem.com This process is crucial for producing compounds with a specific three-dimensional arrangement of atoms, which is often a determining factor in their biological activity.
The presence of the chiral center allows for the creation of stereospecific molecules, which is particularly important in the development of pharmaceuticals where different enantiomers of a drug can have vastly different therapeutic effects or toxicities. For instance, (R)-1-chloro-2-propanol serves as a key intermediate in the synthesis of various organic compounds, where its chiral nature is exploited to produce enantiomerically pure products. It is particularly useful in generating chiral alkoxides that can react with electrophiles like aldehydes and ketones.
Similarly, (S)-1-chloro-2-propanol is utilized as a chiral building block in the synthesis of biologically active molecules. ruifuchemical.com Its enantiomeric purity is vital for creating specific stereoisomers of complex molecules. The ability to selectively use either the (R) or (S) enantiomer provides chemists with a powerful tool to control the stereochemistry of their target molecules.
Enzymatic reactions are also employed to leverage the chirality of this compound. For example, it can serve as a precursor for producing methyloxirane through asymmetric cyclization processes using optically active catalysts. Lipase-catalyzed resolutions are another common method to separate the enantiomers, achieving high enantioselectivity.
Precursor for Pharmaceutical and Agrochemical Synthesis
This compound, in both its racemic and enantiomerically pure forms, is a significant precursor in the synthesis of a wide array of pharmaceuticals and agrochemicals. guidechem.comguidechem.comontosight.ai Its reactive chlorine and hydroxyl groups provide versatile handles for further chemical modifications. guidechem.comguidechem.com
In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of chiral drugs is often essential for their biological activity, making enantiomerically pure forms of this compound particularly valuable. ruifuchemical.com For example, it is a building block for drugs that require a specific 3D structure to interact effectively with biological targets like enzymes and receptors.
The compound is also integral to the agrochemical industry, serving as a starting material for the production of various pesticides and other agricultural chemicals. guidechem.comlookchem.com Its utility as a synthetic intermediate enables the development of new agrochemical products. lookchem.com
The following table provides examples of the types of compounds synthesized using this compound as a precursor:
| Product Category | Specific Examples/Applications | Role of this compound |
| Pharmaceuticals | Synthesis of chiral drugs and active pharmaceutical ingredients (APIs). guidechem.com | Serves as a chiral building block to ensure the correct stereochemistry required for biological activity. ruifuchemical.com |
| Agrochemicals | Production of pesticides and other agricultural chemicals. guidechem.comlookchem.com | Acts as a versatile intermediate for the synthesis of complex agrochemical molecules. lookchem.com |
Intermediate in Polymer and Material Precursor Production (e.g., Epichlorohydrin (B41342), Polyols)
This compound is a key intermediate in the production of several important polymers and material precursors. usbio.netveeprho.comnih.gov One of its most significant applications is in the synthesis of epichlorohydrin, a crucial raw material for the manufacturing of epoxy resins. ontosight.ai The production of epichlorohydrin often involves the dehydrochlorination of dichloropropanols, which can be synthesized from this compound. researchgate.netnih.gov
Furthermore, this compound is used in the production of propylene (B89431) oxide, which is a starting material for polyurethane polyols and propylene glycol. usbio.netveeprho.comnih.govwikipedia.org Polyols are essential components in the manufacturing of polyurethanes, a versatile class of polymers used in foams, coatings, adhesives, and elastomers. ontosight.ai
The conversion of this compound to these precursors is a critical industrial process. For example, the reaction of propylene with chlorine and water produces a mixture of this compound and 2-chloro-1-propanol, which is then treated with a base to yield propylene oxide. wikipedia.org
Derivatization for Novel Functional Materials
The reactivity of the hydroxyl and chloro groups in this compound allows for its derivatization to create novel functional materials with tailored properties. guidechem.com Derivatization involves chemically modifying a compound to produce a new compound with different chemical and physical properties.
For instance, the hydroxyl group can be esterified or etherified, while the chlorine atom can be substituted by various nucleophiles. These reactions open up pathways to a wide range of derivatives with potential applications in materials science.
One area of research involves the synthesis of new polyfunctional thiols using 1-chloro-2-methyl-2-propanol (B146346), a related compound, as a key intermediate. lookchem.com These thiols have potential applications in pharmaceuticals, agrochemicals, and materials science. lookchem.com
The derivatization of chloropropanols is also a key step in analytical methods for their detection. For example, derivatization with agents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) is used in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net While this is an analytical application, the underlying chemical transformations highlight the potential for creating new molecules from the this compound backbone.
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for 1-chloro-2-propanol, and how do reaction conditions influence product purity?
- This compound is typically synthesized via the acid-catalyzed ring-opening of propylene oxide with HCl. The SN2 mechanism favors nucleophilic attack at the less sterically hindered primary carbon, yielding this compound as the major product . Reaction temperature, HCl concentration, and solvent polarity significantly impact regioselectivity and purity. For instance, DFT studies at the B3LYP/6-311G(d,p) level confirm that lower activation barriers favor this compound formation over its isomer . Post-synthesis purification (e.g., redistillation) is critical to remove residual HCl and byproducts like 2-chloro-1-propanol .
Q. What physicochemical properties of this compound are critical for experimental design?
- Key properties include:
- Boiling point : 127.4°C (at atmospheric pressure), necessitating controlled heating during distillation .
- Density : 1.115 g/mL at 20°C, influencing solvent layering in extraction protocols .
- Solubility : Miscible with water and ethanol, enabling use in aqueous/organic biphasic systems .
- Viscosity : 4.67 mPa·s at 20°C, affecting flow rates in continuous reactors .
- These parameters inform solvent selection, reaction scaling, and safety protocols (e.g., flammability; flash point = 51.5°C) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks . Work under fume hoods to avoid inhalation of vapors, which can irritate mucous membranes .
- Storage : Keep in flame-resistant cabinets (flammability class 3) away from oxidizers and ignition sources . Monitor for decomposition products (e.g., chloroacetone) using GC-MS .
Advanced Research Questions
Q. How can mutagenicity data contradictions in this compound studies be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
